molecular formula C5H12ClNO2S B1403658 3-(Ethanesulfonyl)azetidine hydrochloride CAS No. 1820707-49-0

3-(Ethanesulfonyl)azetidine hydrochloride

Cat. No.: B1403658
CAS No.: 1820707-49-0
M. Wt: 185.67 g/mol
InChI Key: WVNRLUYNFTWJKN-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical context of azetidine chemistry, which traces its origins to the mid-20th century when researchers first began exploring four-membered nitrogen heterocycles. The earliest documented natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis in 1955, establishing the foundation for subsequent synthetic efforts in this chemical class. This discovery marked the beginning of systematic investigations into azetidine derivatives and their potential applications in various fields of chemistry.

The specific compound this compound was first documented in chemical databases around 2014, with its initial creation date recorded as February 7, 2014, in the PubChem database. The compound's development coincided with increased interest in sulfonyl-substituted azetidines for pharmaceutical applications, particularly as researchers recognized the potential of these molecules as building blocks for drug synthesis. The introduction of sulfonyl groups to azetidine rings represented a significant advancement in the field, as these modifications enhanced the compounds' solubility, stability, and reactivity profiles compared to unsubstituted azetidines.

The timeline of research into ethanesulfonyl azetidine derivatives accelerated significantly in the 2010s, driven by the growing recognition of azetidines' importance in medicinal chemistry. In 2019, comprehensive studies on anionic ring-opening polymerization of N-sulfonylazetidines, including N-(ethanesulfonyl)azetidine, were published, demonstrating the compound's utility in polymer synthesis. These investigations revealed that ethanesulfonyl substitution significantly influenced polymerization kinetics and the resulting polymer properties, establishing the compound as an important monomer for specialty polymer applications.

The development of green synthesis methods for related compounds in 2019 further emphasized the industrial significance of ethanesulfonyl azetidine derivatives. Research published in environmental chemistry journals documented cost-effective and environmentally friendly synthetic approaches to quaternary heterocyclic intermediates containing the ethanesulfonyl azetidine moiety, particularly for the synthesis of pharmaceutical compounds such as baricitinib. This work highlighted the compound's role as a key intermediate in the production of clinically important medications, solidifying its position in the pharmaceutical manufacturing landscape.

Structural Classification Within Azetidine Derivatives

This compound belongs to the broader class of N-sulfonylazetidines, representing a specialized subset of four-membered saturated nitrogen heterocycles. The compound exhibits the molecular formula C₅H₁₂ClNO₂S and possesses a molecular weight of 185.67 grams per mole, as documented in multiple chemical databases. The structural architecture consists of a central azetidine ring with an ethanesulfonyl group attached at the nitrogen position and a hydrochloride counterion that enhances the compound's solubility and stability in aqueous environments.

Within the hierarchical classification of azetidine derivatives, this compound represents a significant structural variant that differs from simpler azetidine systems through the presence of the electron-withdrawing sulfonyl functional group. The International Union of Pure and Applied Chemistry name for the compound is 3-ethylsulfonylazetidine hydrochloride, reflecting its systematic nomenclature within organic chemistry conventions. The canonical Simplified Molecular Input Line Entry System representation of the compound is CCS(=O)(=O)C1CNC1.Cl, which provides a precise structural description of the molecular connectivity and electronic features.

Table 1: Structural Comparison of Related Azetidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Chemical Abstracts Service Number
This compound C₅H₁₂ClNO₂S 185.67 Sulfonyl 1820707-49-0
3-(Methylsulfonyl)azetidine C₄H₉NO₂S 135.19 Sulfonyl 935668-43-2
N-(azetidin-3-yl)methanesulfonamide hydrochloride C₄H₁₁ClN₂O₂S 186.66 Sulfonamide 1239205-33-4
Azetidine hydrochloride C₃H₈ClN 93.55 None 36520-39-5

The ring strain characteristics of azetidines, calculated at approximately 25.2 kilocalories per mole, significantly influence the compound's reactivity profile. This substantial ring strain, combined with the electron-withdrawing nature of the ethanesulfonyl group, creates unique reactivity patterns that distinguish this compound from other heterocyclic compounds. The four-membered ring adopts a puckered conformation with a median puckering angle of approximately 15.3 degrees for azetidines with sp³ hybridized nitrogen atoms, contributing to the compound's three-dimensional structure and subsequent chemical behavior.

The presence of the sulfonyl group at the nitrogen position significantly affects the electronic properties of the azetidine ring system. This substitution pattern enhances the compound's solubility in polar solvents while maintaining the characteristic reactivity associated with the strained four-membered ring. The hydrochloride salt formation further improves the compound's handling properties and stability, making it suitable for various synthetic applications and industrial processes.

Significance in Modern Organic and Medicinal Chemistry

The significance of this compound in contemporary chemical research stems from its versatile applications across multiple domains of organic synthesis and medicinal chemistry. Recent investigations have demonstrated the compound's utility as a key building block in the synthesis of pharmaceutical intermediates, particularly in the development of Janus kinase inhibitors such as baricitinib. The compound serves as a crucial precursor in the formation of quaternary heterocyclic intermediates that are essential for advanced pharmaceutical manufacturing processes.

In the realm of polymer chemistry, this compound has emerged as an important monomer for anionic ring-opening polymerization reactions. Research published in 2019 demonstrated that N-(ethanesulfonyl)azetidine undergoes controlled polymerization to form poly(N-sulfonylazetidine) materials with unique properties. These polymeric materials exhibit first-order kinetics with respect to monomer concentration and produce soluble polymers in dimethylformamide and dimethyl sulfoxide, distinguishing them from other N-sulfonylazetidine derivatives that may precipitate during polymerization.

Table 2: Polymerization Characteristics of Ethanesulfonyl Azetidine Derivatives

Temperature (°C) Relative Polymerization Rate Polymer Solubility Structural Features
120 Fastest for i-propylsulfonyl Soluble in dimethylformamide Branched polymer chains
180 Fastest for methanesulfonyl Soluble in dimethyl sulfoxide Linear polymer structure
Variable Intermediate for ethanesulfonyl Enhanced solubility Branched architecture

The compound's role in medicinal chemistry extends beyond its function as a synthetic intermediate to include applications in drug discovery and development. Azetidine derivatives, including those with sulfonyl substitutions, have demonstrated significant biological activities across various therapeutic areas. The unique structural features of this compound, particularly the combination of ring strain and electronic effects from the sulfonyl group, contribute to its potential interactions with biological targets.

Current research trends emphasize the development of green and sustainable synthetic methods for producing this compound and related compounds. The establishment of cost-effective synthesis routes using commercially available starting materials such as benzylamine represents a significant advancement in making these compounds more accessible for large-scale applications. These synthetic improvements have reduced production costs while maintaining high yields and purity levels, facilitating broader adoption of the compound in industrial processes.

The compound's significance in modern chemistry is further highlighted by its inclusion in specialized chemical databases and its availability from multiple commercial suppliers. The widespread availability of this compound with purities exceeding 95% from various chemical vendors indicates its established role as a standard research chemical. This commercial availability supports continued research into new applications and synthetic methodologies involving this important azetidine derivative.

Properties

IUPAC Name

3-ethylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRLUYNFTWJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-49-0
Record name Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are substituted azetidines with various functional groups.

    Oxidation Reactions: The major products are sulfoxides or sulfones.

    Reduction Reactions: The major products are sulfonamides.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Neuroprotective Agents
Recent studies have highlighted the potential of azetidine derivatives, including 3-(ethanesulfonyl)azetidine hydrochloride, as neuroprotective agents. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized, with some compounds demonstrating acetylcholinesterase (AChE) inhibition comparable to established inhibitors like rivastigmine. These derivatives showed significant neuroprotective effects in models associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, particularly through mechanisms that reduce oxidative stress and caspase activity .

Drug Design and Synthesis
The compound's sulfonyl group enhances its reactivity in synthetic pathways, making it a valuable intermediate in the development of novel pharmacophores. The azetidine ring structure allows for diverse modifications, facilitating the synthesis of new drug analogs. For instance, azetidine sulfonyl fluorides (ASFs) have been reported as versatile reagents for generating a wide range of biologically active molecules through selective activation and functionalization .

Synthetic Applications

Reagent for Carbocation Formation
this compound can act as a precursor to carbocations, which are crucial intermediates in organic synthesis. This property has been exploited to synthesize complex molecules by facilitating various coupling reactions. The ability to generate carbocations from azetidine sulfonyl fluorides allows for the efficient construction of new chemical entities with potential therapeutic applications .

Polymerization Processes
Research has also indicated that azetidines can be used as building blocks in polymer chemistry. The polymerization of azetidines can lead to materials with unique properties suitable for applications in coatings, adhesives, and other industrial products . The incorporation of sulfonyl groups further enhances the functionality of these polymers.

Case Studies and Research Findings

Study Title Findings Relevance
Neuroprotective Activity of Azetidinyl DerivativesSeveral derivatives showed AChE inhibition comparable to rivastigmine; significant neuroprotection in models of neurodegenerationHighlights therapeutic potential in neurodegenerative diseases
Synthesis of ASFsDemonstrated utility in generating diverse drug analogs; effective coupling reactions leading to novel pharmacophoresExpands synthetic strategies in drug discovery
Polymerization StudiesAzetidines used as building blocks; potential applications in industrial materialsSuggests broader applicability beyond pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)azetidine hydrochloride involves its ability to undergo chemical transformations that result in the formation of bioactive compounds. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Sulfonyl-Substituted Azetidines

3-Methanesulfonylazetidine Hydrochloride (CAS 1400764-60-4) Molecular Formula: C₄H₁₀ClNO₂S Key Difference: Substitution with a methanesulfonyl group instead of ethanesulfonyl.

Aryl-Substituted Azetidines

3-(4-Chlorophenyl)azetidine Hydrochloride (CAS 7606-31-7) Molecular Formula: C₉H₁₁Cl₂N Key Difference: A chlorophenyl group replaces the ethanesulfonyl substituent. However, the absence of a sulfonyl group limits its utility in sulfonamide-sensitive pathways .

3-(3-Chlorophenoxy)azetidine Hydrochloride (CAS 1019616-06-8) Molecular Formula: C₉H₁₁Cl₂NO Key Difference: Phenoxy substitution introduces an ether linkage. Impact: Increased metabolic stability compared to sulfonyl derivatives but reduced solubility in aqueous media .

Functional Group Variations

Azetidin-3-ol Hydrochloride (CAS 18621-18-6) Molecular Formula: C₃H₈ClNO Key Difference: Hydroxyl group replaces sulfonyl. Impact: Higher polarity and hydrogen-bonding capacity, favoring solubility but limiting blood-brain barrier (BBB) penetration .

Ethyl Azetidine-3-carboxylate Hydrochloride (CAS 405090-31-5) Molecular Formula: C₆H₁₂ClNO₂ Key Difference: Ester group at the 3-position. Impact: Improved lipophilicity for enhanced bioavailability, though esterase susceptibility may reduce in vivo stability .

Physicochemical Properties and Bioactivity

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Bioactivity/Application
3-(Ethanesulfonyl)azetidine HCl 209.67 -0.5 12.5 (water) Protein-binding modulator
3-Methanesulfonylazetidine HCl 171.64 -0.8 18.2 (water) Enzyme inhibition studies
3-(4-Chlorophenyl)azetidine HCl 220.10 2.1 0.3 (DMSO) CNS-targeting scaffolds
Azetidin-3-ol HCl 109.55 -1.2 25.0 (water) Solubility enhancer in formulations
Ethyl Azetidine-3-carboxylate HCl 165.62 0.3 8.7 (ethanol) Prodrug development

*Calculated using fragment-based methods.

Key Takeaways

Substituent-Driven Properties :

  • Sulfonyl groups enhance polarity and protein-binding capacity.
  • Aryl groups improve lipophilicity for CNS targeting but reduce solubility.
  • Esters and hydroxyls balance solubility and metabolic stability.

Applications :

  • 3-(Ethanesulfonyl)azetidine HCl : Ideal for enzyme modulation due to sulfonyl interactions.
  • Aryl-Substituted Analogues : Preferred for CNS drug development.
  • Ester Derivatives : Serve as prodrug candidates with tunable hydrolysis rates.

Synthetic Considerations :

  • Ethanesulfonyl derivatives require multi-step synthesis involving boronic acid couplings (e.g., ).
  • Chlorophenyl-substituted variants are synthesized via nucleophilic aromatic substitution .

Biological Activity

3-(Ethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1820707-49-0
  • Molecular Formula : C6H13ClN2O2S
  • Molecular Weight : 194.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's solubility and potential reactivity with nucleophiles, which may facilitate its interaction with enzymes and receptors involved in metabolic pathways.

Anticancer Properties

Recent studies have indicated that azetidine derivatives, including those with sulfonyl groups, exhibit significant anticancer activity. For instance, compounds related to azetidine have been shown to inhibit cell proliferation in various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study : A study investigating azetidine derivatives demonstrated that modifications to the azetidine ring could enhance cytotoxicity against cancer cells. The introduction of the ethanesulfonyl group was found to increase the compound's efficacy in inducing apoptosis in cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Azetidine Ring : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the ethanesulfonyl group can be achieved via nucleophilic substitution reactions using ethanesulfonyl chloride.
  • Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form for improved stability and solubility.

Table of Biological Activities

Activity Type Target Effect Observed
Anticancer ActivityMCF-7 Breast Cancer CellsInhibition of cell proliferation
Antimicrobial ActivityVarious Bacterial StrainsModest antimicrobial effects observed
Enzyme InhibitionSpecific Metabolic EnzymesPotential inhibition noted

Research Findings

  • Antitumor Efficacy : A series of azetidine derivatives were synthesized and tested for their antitumor activity. Results indicated that certain modifications led to enhanced potency against specific cancer types .
  • Antimicrobial Studies : Preliminary tests showed that some derivatives exhibited antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .

Q & A

What are the key considerations for synthesizing 3-(Ethanesulfonyl)azetidine hydrochloride with high purity?

Basic Research Question
Synthesis of azetidine derivatives requires precise control of reaction conditions. For 3-substituted azetidines, common methods involve ring-opening reactions or functionalization via nucleophilic substitution. For example, azetidine-3-ylmethanol hydrochloride can be synthesized using reagents like triethylamine and palladium(II) oxide under controlled solvent conditions (e.g., dichloromethane at 20°C for 12 hours) to achieve >95% purity . Key steps include:

  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (e.g., ¹H and ¹³C for structural confirmation) .

How can researchers resolve contradictions in biological activity data for azetidine derivatives?

Advanced Research Question
Contradictions in biological data, such as conflicting reports on neuroprotective vs. cytotoxic effects, may arise from differences in experimental models or compound stability. For example, KHG26792 (a structurally similar azetidine) showed melanin inhibition via ERK activation in vitro but required validation in 3D skin models to confirm translatability . Methodological strategies include:

  • Dose-Response Validation : Test across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
  • Pathway Cross-Checking : Use inhibitors (e.g., PD98059 for ERK) to confirm mechanism-specific activity .
  • Stability Assays : Monitor compound degradation in cell culture media using LC-MS .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question
Routine characterization should include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethanesulfonyl group at C3) and hydrochloride salt formation .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺).
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .
    For advanced studies, X-ray crystallography can resolve stereochemical ambiguities .

How does the ethanesulfonyl group influence the compound’s bioactivity compared to other substituents?

Advanced Research Question
The ethanesulfonyl moiety enhances electrophilicity and potential protein binding. For example, sulfonyl-containing azetidines (e.g., 3-(difluoromethyl)azetidine hydrochloride) exhibit improved blood-brain barrier penetration in neuroprotection studies compared to hydroxyl or amine-substituted analogs . Key comparisons:

  • Lipophilicity : LogP calculations (e.g., -1.2 for ethanesulfonyl vs. -0.8 for methyl derivatives) .
  • Target Engagement : Molecular docking to predict interactions with sulfonyl-binding enzymes (e.g., tyrosine phosphatases) .

What safety protocols are critical when handling azetidine hydrochloride derivatives?

Basic Research Question
Azetidine derivatives often require stringent safety measures:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested via ASTM D6978), lab coats, and goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks (e.g., HCl vapor release during synthesis) .
  • First Aid : Immediate rinsing for eye/skin contact (15 minutes with water) and medical consultation for ingestion .

How can researchers optimize experimental design for in vivo studies of azetidine derivatives?

Advanced Research Question
In vivo studies require careful pharmacokinetic (PK) and toxicity profiling:

  • Dosing Regimens : Adjust based on half-life (e.g., 3–6 hours for azetidines in rodents) .
  • Metabolite Tracking : Use radiolabeled analogs (e.g., ¹⁴C) to identify hepatic clearance pathways .
  • Behavioral Models : For neuroactive compounds, employ Morris water maze or rotarod tests to assess cognitive/motor effects .

What are the limitations of current azetidine derivative research, and how can they be addressed?

Advanced Research Question
Key challenges include:

  • Stereochemical Complexity : Racemization during synthesis can alter bioactivity. Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .
  • Scalability : Transition from batch to flow chemistry for safer scale-up of reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Ethanesulfonyl)azetidine hydrochloride
Reactant of Route 2
3-(Ethanesulfonyl)azetidine hydrochloride

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